(S)-1-N-Cbz-2-cyano-pyrrolidine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include reactivity with other substances, stability, and pH .Scientific Research Applications
Organocatalysis and Reaction Mechanisms
(S)-1-N-Cbz-2-cyano-pyrrolidine and related compounds have significant applications in organocatalysis, a branch of chemistry involving the acceleration of chemical reactions using small organic molecules. For instance, (S)-5-Pyrrolidin-2-yl-1H-tetrazole, a derivative of (S)-1-N-Cbz-2-cyano-pyrrolidine, is used as a proline-derived organocatalyst. It is involved in various organic reactions, such as Mannich and aldol reactions, alpha-oxyamination, and azide cyclization. These reactions are fundamental in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals (Aureggi et al., 2008).
Host-Guest Chemistry
The study of host-guest chemistry, particularly with molecules like cucurbit[n]urils, involves understanding the binding and complexation behavior of guest molecules. (S)-1-N-Cbz-2-cyano-pyrrolidine and its derivatives can be studied within this framework to understand their interactions in various environments, which is crucial for developing new materials and sensors (Nau et al., 2011).
Synthesis of Bioactive Compounds
Pyrrolidines, a class of compounds to which (S)-1-N-Cbz-2-cyano-pyrrolidine belongs, have been extensively studied for their biological activity. The synthesis of these compounds, such as in the [3+2] cycloaddition reaction, is significant for creating bioactive molecules used in medicine and industry. This area of research contributes to the development of new drugs and agrochemical substances (Żmigrodzka et al., 2022).
Crystal and Molecular Structure Analysis
Understanding the crystal and molecular structures of compounds like (S)-1-N-Cbz-2-cyano-pyrrolidine is crucial in pharmaceutical development and material science. Such analyses inform the synthesis and modification of compounds for specific applications, such as designing drugs with optimal properties (Chen et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl (2S)-2-cyanopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGQGIWVNDVSL-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468203 | |
Record name | (S)-1-N-Cbz-2-cyano-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-N-Cbz-2-cyano-pyrrolidine | |
CAS RN |
63808-36-6 | |
Record name | (S)-1-N-Cbz-2-cyano-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-N-Cbz-2-cyano-pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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